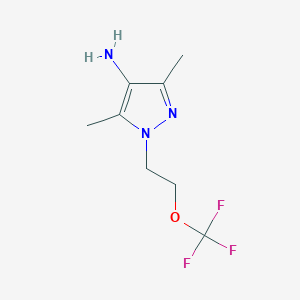

3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1h-pyrazol-4-amine

Description

Properties

Molecular Formula |

C8H12F3N3O |

|---|---|

Molecular Weight |

223.20 g/mol |

IUPAC Name |

3,5-dimethyl-1-[2-(trifluoromethoxy)ethyl]pyrazol-4-amine |

InChI |

InChI=1S/C8H12F3N3O/c1-5-7(12)6(2)14(13-5)3-4-15-8(9,10)11/h3-4,12H2,1-2H3 |

InChI Key |

AQQQWHJMJBOENI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CCOC(F)(F)F)C)N |

Origin of Product |

United States |

Preparation Methods

Direct N-Alkylation of Pyrazole Core

One plausible synthetic route involves the preparation of the pyrazole core followed by N-alkylation with a 2-(trifluoromethoxy)ethyl halide or equivalent electrophile. The pyrazole nucleus bearing 3,5-dimethyl substitution can be synthesized by condensation of hydrazine derivatives with 1,3-diketones such as 2,4-pentanedione.

- Step 1: Synthesis of 3,5-dimethylpyrazol-4-amine via condensation of hydrazine with 2,4-pentanedione.

- Step 2: N-alkylation at the pyrazole nitrogen with 2-(trifluoromethoxy)ethyl bromide or chloride under basic conditions (e.g., potassium carbonate in DMF).

This approach is supported by general pyrazole synthesis literature where N-substitution is achieved post-pyrazole formation.

One-Pot Cyclization Using Primary Amines

A novel method reported involves direct preparation of N-substituted pyrazoles from primary aliphatic amines and 1,3-diketones using O-(4-nitrobenzoyl)hydroxylamine as an aminating agent in DMF at elevated temperature (85 °C). This method allows the formation of N-substituted pyrazoles in moderate yields without isolation of intermediates.

- For example, a similar compound, 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole, was synthesized by reacting the corresponding primary amine with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF, yielding 38% after chromatography.

This method could be adapted for the preparation of this compound by using 2-(trifluoromethoxy)ethylamine as the amine source.

Reaction Conditions and Analytical Data

- NMR: Characteristic signals for pyrazole ring protons and methyl groups; trifluoromethoxy ethyl substituent shows distinct chemical shifts.

- HRMS: Molecular ion peak consistent with molecular formula C8H12F3N3O (molecular weight 223.20 g/mol).

- IR: Bands corresponding to amine and trifluoromethoxy functionalities.

Summary of Preparation Methods

| Method Type | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Traditional condensation + N-alkylation | Hydrazine, 2,4-pentanedione, 2-(trifluoromethoxy)ethyl halide | Base (K2CO3), DMF | Straightforward, well-established | Multi-step, moderate yields |

| One-pot direct N-substituted pyrazole synthesis | Primary amine (2-(trifluoromethoxy)ethylamine), 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | DMF, 85 °C | Fewer steps, direct N-substitution | Moderate yields, limited scope |

| Metal-catalyzed oxidative cyclization | Diarylhydrazones, vicinal diols or tosylhydrazones | Fe or Ru catalysts, oxygen | High regioselectivity, functional group tolerance | Requires catalyst optimization, less explored for this compound |

Chemical Reactions Analysis

General Reactivity of 3,5-Dimethyl-4-aminopyrazole Derivatives

Pyrazole derivatives bearing amino and methyl substituents are known for their nucleophilic and coordination properties. Key reactions observed in related compounds include:

-

Condensation Reactions :

4-Amino-3,5-dimethylpyrazole reacts with aldehydes (e.g., terephthalaldehyde) to form Schiff base ligands. For example:Reaction of 4-amino-3,5-dimethyl-1-pyrazole with terephthalaldehyde yields a bis-pyrazolyl imine derivative () via a 2:1 molar ratio in methanol, with a 54% yield .

-

Coordination with Metal Ions :

The amino and pyrazolyl nitrogen atoms serve as donor sites. For instance:3,5-Dimethyl-4-aminopyrazole forms tetrahedral Co(II) complexes upon reaction with CoCl .

Functional Group Reactivity

The trifluoromethoxyethyl substituent in the target compound introduces unique electronic and steric effects. Analogous trifluoroethoxy-substituted pyrazoles exhibit:

-

Hydrogen Bonding :

Methanol solvent molecules form hydrogen bonds with pyrazolyl N–H groups (O–H⋯N: 1.94 Å, O⋯N: 2.78 Å) . -

Acid-Base Reactions :

Protonation occurs at the pyrazolyl ring nitrogen rather than the amino group in acidic conditions .

Comparative Reaction Table

Hypothetical Reactivity of the Target Compound

Based on structural analogs, the following reactions are plausible for 3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-4-amine :

-

Schiff Base Formation :

Reaction with aromatic dialdehydes (e.g., isophthalaldehyde) could yield extended ligands for metal-organic frameworks. -

Coordination with Transition Metals :

The amino group and pyrazolyl nitrogen may bind to metals like Cu(II) or Fe(III), forming complexes with potential catalytic activity. -

Functionalization at the Amino Group :

Acylation or alkylation reactions could modify solubility and electronic properties.

Research Gaps and Recommendations

-

No direct studies on the trifluoromethoxyethyl variant exist in the literature.

-

Priority Investigations :

-

Kinetic studies of Schiff base formation.

-

X-ray crystallography to confirm coordination geometry.

-

Fluorine-specific reactivity (e.g., nucleophilic substitution at the trifluoromethoxy group).

-

Experimental validation is essential to confirm these hypotheses.

Scientific Research Applications

3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1-position substitution on the pyrazole ring is critical for modulating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Biological Activity

3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Pharmacological Properties

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:

- Antimicrobial Activity : Pyrazole compounds have shown promising antibacterial and antifungal properties. For instance, derivatives similar to this compound have been evaluated against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .

- Anti-inflammatory Effects : Some pyrazole derivatives exhibit significant anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response .

- Anticancer Potential : There is emerging evidence that pyrazole derivatives can induce apoptosis in cancer cells. Studies have reported that certain analogs can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, targeting specific pathways crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation : These compounds may interact with various receptors involved in inflammation and cancer progression, thereby modulating cellular responses.

- Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress within cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies have documented the biological activity of related pyrazole compounds:

- A study reported that a series of pyrazole derivatives exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Another investigation into the anti-inflammatory properties demonstrated that specific pyrazole analogs significantly reduced edema in animal models, indicating their potential therapeutic use in inflammatory diseases .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 3,5-Dimethyl-1-(2-(trifluoromethoxy)ethyl)-1H-pyrazol-4-amine?

- Methodological Answer : A common approach involves refluxing precursors in ethanol or DMF-EtOH mixtures to facilitate cyclocondensation. For example, heterocyclic pyrazole derivatives are synthesized by reacting hydrazine derivatives with β-keto esters or diketones under acidic conditions. Post-reaction, the product is purified via recrystallization using solvent systems like DMF-EtOH (1:1) to achieve >95% purity . Example Reaction Conditions :

| Precursor | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrazine + β-keto ester | Ethanol | Reflux (78°C) | 2–4 h | 60–75% |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to assess purity. UV detection at 254 nm is typical for pyrazole derivatives .

- Structural Confirmation :

- NMR : H and C NMR in DMSO-d6 or CDCl3 to verify substituent positions (e.g., trifluoromethoxy ethyl group at N1).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at calculated m/z).

- Elemental Analysis : Match experimental C, H, N, F percentages with theoretical values (e.g., C: 45.3%, H: 4.8%, N: 14.7%, F: 23.8%) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer :

- Dynamic Effects : Investigate rotational barriers of the trifluoromethoxyethyl group using variable-temperature NMR to explain splitting discrepancies.

- Computational Validation : Optimize the molecular geometry with density functional theory (DFT, e.g., B3LYP/6-31G*) and simulate NMR spectra using gauge-including atomic orbital (GIAO) methods. Compare experimental and calculated chemical shifts to identify conformational influences .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT Studies : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for reactivity prediction. Thermochemical accuracy can be enhanced by including exact-exchange terms .

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvation effects on electronic properties.

Q. What mechanistic insights exist for the reactivity of this pyrazole-4-amine in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reactions with alkyl halides or acyl chlorides using in situ FT-IR or F NMR to track intermediate formation.

- Theoretical Modeling : Perform transition-state optimization (e.g., at the M06-2X/def2-TZVP level) to elucidate steric effects from the trifluoromethoxyethyl group on reaction pathways .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Crystallization Issues : The flexible trifluoromethoxyethyl chain may hinder crystal lattice formation. Use slow evaporation in low-polarity solvents (e.g., dichloromethane/hexane) or employ co-crystallization agents.

- Data Collection : For high-resolution X-ray diffraction, collect data at synchrotron facilities (λ = 0.7–1.0 Å). Refinement with SHELXL (using Olex2 or WinGX) can resolve disorder in the ethyl chain .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between experimental and computational IR spectra?

- Methodological Answer :

- Vibrational Mode Assignment : Re-examine scaling factors in computational methods (e.g., apply a 0.9613 scaling factor to B3LYP/6-31G* frequencies).

- Anharmonic Corrections : Use second-order perturbation theory (VPT2) to account for anharmonic effects in stretching modes (e.g., NH or CF groups) .

Key Research Tools

| Technique | Application | Example Parameters |

|---|---|---|

| HPLC-UV | Purity assessment | C18 column, 0.1% TFA, 1.0 mL/min flow rate |

| DFT (B3LYP) | Electronic structure prediction | 6-311++G(d,p), PCM (ethanol) |

| X-ray Crystallography | Structural elucidation | SHELXL refinement, Mo Kα radiation (λ = 0.7107 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.